molecular formula C26H28S4 B14441542 4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole CAS No. 75508-64-4

4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole

Cat. No.: B14441542
CAS No.: 75508-64-4
M. Wt: 468.8 g/mol
InChI Key: XIGHLPQJCISZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole is an organic compound that belongs to the class of dithioles. This compound is characterized by the presence of two dithiole rings, each substituted with a butylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole typically involves the reaction of 4-butylphenyl-substituted dithioles under specific conditions. One common method involves the use of a Stille coupling reaction, where 1,1′-diaryl-3,3′-distannyl-4,4′-BBT or 1,1′,3,3′-tetrastannyl-4,4′-BBT is reacted with the appropriate aryl halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The compound’s dithiole rings can participate in redox reactions, influencing cellular redox balance and modulating various biochemical pathways. Additionally, the phenyl groups may interact with hydrophobic pockets in target proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole is unique due to its dual dithiole rings and the specific substitution pattern of the butylphenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

75508-64-4

Molecular Formula

C26H28S4

Molecular Weight

468.8 g/mol

IUPAC Name

4-(4-butylphenyl)-2-[4-(4-butylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole

InChI

InChI=1S/C26H28S4/c1-3-5-7-19-9-13-21(14-10-19)23-17-27-25(29-23)26-28-18-24(30-26)22-15-11-20(12-16-22)8-6-4-2/h9-18H,3-8H2,1-2H3

InChI Key

XIGHLPQJCISZFT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=C3SC=C(S3)C4=CC=C(C=C4)CCCC)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.